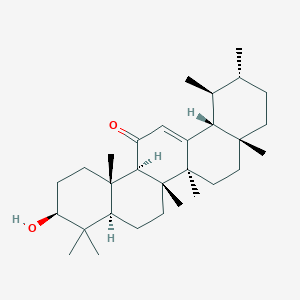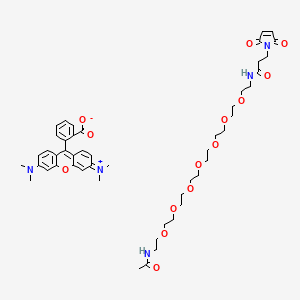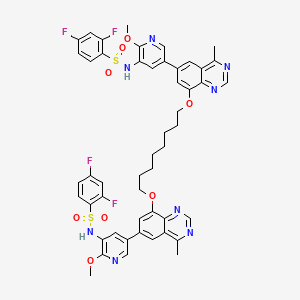
UDP-3-O-acyl-GlcNAc (diammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-3-O-acyl-GlcNAc (diammonium) is a metabolite found in Escherichia coli that plays a crucial role in the biosynthesis pathway of 3-deoxy-D-manno-octulosonate (KDO) . It is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-acyl-GlcNAc (diammonium) involves the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The reaction conditions typically require the presence of a zinc protein as a catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
UDP-3-O-acyl-GlcNAc (diammonium) undergoes several types of chemical reactions, including:
N-acylation: The compound is synthesized through N-acylation using 3-hydroxytetradecanoyl-ACP.
Deacetylation: The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine.
Common Reagents and Conditions
Reagents: 3-hydroxytetradecanoyl-ACP, zinc protein.
Major Products Formed
N-acylation: UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine.
Deacetylation: UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine and acetate.
Scientific Research Applications
UDP-3-O-acyl-GlcNAc (diammonium) has several scientific research applications, including:
Chemistry: Used as a metabolite in studies involving the biosynthesis of lipid A and other glycolipids.
Biology: Plays a role in the study of bacterial metabolism and the biosynthesis pathways of Escherichia coli.
Industry: Used in the production of research chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
UDP-3-O-acyl-GlcNAc (diammonium) functions through a general acid-base catalyst pair mechanism . The compound is involved in the biosynthesis of lipid A, where it acts as a substrate for the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase . This enzyme catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxyacyl]-N-acetyl-alpha-D-glucosamine, leading to the formation of lipid A .
Comparison with Similar Compounds
Similar Compounds
UDP-3-O-acyl-GlcNAc disodium: Another form of the compound with similar biological activity.
UDP-3-O-acyl-GlcNAc Tris: A trisodium salt form of the compound.
Uniqueness
UDP-3-O-acyl-GlcNAc (diammonium) is unique due to its specific role in the biosynthesis of lipid A in Escherichia coli . Its involvement in the KDO biosynthesis pathway distinguishes it from other similar compounds .
Properties
Molecular Formula |
C31H59N5O19P2 |
|---|---|
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;azane |
InChI |
InChI=1S/C31H53N3O19P2.2H3N/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);2*1H3/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |
InChI Key |
PRDTXFWBGBDLLJ-GKTOLIBPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















